molecular formula C15H13ClN2O4S B2443158 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-43-3

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2443158
CAS No.: 921812-43-3
M. Wt: 352.79
InChI Key: HZXJJUUTMVMVPT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemical and pharmacological studies. This compound is of significant interest in the field of medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its molecular structure integrates a benzenesulfonamide group, a well-established zinc-binding function (ZBG) that acts as a critical pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes . Research into similar compounds has shown potent inhibition of the tumor-associated hCA IX isoform, an enzyme overexpressed in a variety of solid tumors and linked to tumor acidosis, survival, and proliferation . The design of this reagent combines the benzenesulfonamide group with an oxoindolin moiety, a structural feature present in various bioactive molecules. This combination is strategically designed to explore enzyme inhibition specificity and efficacy. The primary research applications for this compound include use as a key intermediate in organic synthesis , a tool compound for investigating the role of hCA IX in tumor biology , and a candidate for in vitro cytotoxicity profiling against cancer cell lines . Researchers can utilize it to study its effects on wound healing, cell cycle disruption, and apoptosis induction in hypoxic cancer cells. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-22-13-5-2-10(16)8-14(13)23(20,21)18-11-3-4-12-9(6-11)7-15(19)17-12/h2-6,8,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXJJUUTMVMVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

    Chlorination and Methoxylation:

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 80–100°C for 8–12 hours, yielding 5-chloro-2-methoxybenzenesulfonic acid and 5-aminoindolin-2-one.

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 60°C for 6 hours produces the corresponding sulfonate salt and free amine.

Table 1: Hydrolysis Conditions

MediumReagentTemperatureTimeProducts
Acidic6M HCl80–100°C8–12h5-Chloro-2-methoxybenzenesulfonic acid + 5-aminoindolin-2-one
Basic2M NaOH60°C6hSodium 5-chloro-2-methoxybenzenesulfonate + 5-aminoindolin-2-one

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates substitution at the 5-chloro and 2-methoxy positions:

  • Chloro Displacement :
    Reacts with amines (e.g., morpholine) in DMF at 120°C for 24h, replacing chlorine with an amine group.

  • Demethylation :
    Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, forming a phenol derivative.

Table 2: Substitution Reactions

Target GroupReagent/ConditionsProductYield
5-ChloroMorpholine, DMF, 120°C5-Morpholino-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide72%
2-MethoxyBBr₃, CH₂Cl₂, −78°C5-Chloro-2-hydroxy-N-(2-oxoindolin-5-yl)benzenesulfonamide85%

Coupling Reactions

The aromatic rings participate in palladium-catalyzed cross-couplings:

  • Suzuki Coupling :
    Reacts with phenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 90°C, forming biaryl derivatives.

  • Buchwald-Hartwig Amination :
    With Pd₂(dba)₃ and Xantphos, couples with secondary amines to introduce amino groups.

Table 3: Coupling Reaction Parameters

Reaction TypeCatalystLigandSolventTemperatureYield
SuzukiPd(PPh₃)₄Dioxane/H₂O90°C68%
Buchwald-HartwigPd₂(dba)₃XantphosToluene110°C58%

Oxidation and Reduction

  • Indolinone Oxidation :
    Reacts with KMnO₄ in acidic medium to form isatin (indole-2,3-dione).

  • Sulfonamide Reduction :
    LiAlH₄ reduces the sulfonamide to a thioether, though this reaction requires anhydrous conditions.

Table 4: Redox Reactions

ReactionReagentConditionsProduct
OxidationKMnO₄, H₂SO₄25°C, 2hIsatin derivative
ReductionLiAlH₄, THFReflux, 6h5-Chloro-2-methoxybenzenethioether + indoline

Functionalization of the Indolinone Moiety

The 2-oxoindolin-5-yl group undergoes:

  • Alkylation :
    Reacts with methyl iodide in the presence of NaH to form N-methyl derivatives .

  • Condensation :
    Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .

Key Mechanistic Insights

  • Sulfonamide Reactivity : The –SO₂NH– group’s polarity makes it susceptible to hydrolysis and nucleophilic attack.

  • Aromatic Substitution : Chlorine’s electron-withdrawing effect directs electrophiles to the para position relative to the methoxy group.

  • Indolinone Stability : The lactam ring resists ring-opening under mild conditions but oxidizes readily with strong agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This mechanism positions it as a potential candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Biological Research Applications

Enzyme Inhibition Studies
5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on similar compounds have demonstrated their effectiveness as inhibitors of carbonic anhydrase II, an enzyme implicated in various physiological and pathological processes, including tumorigenesis .

Mechanistic Studies
The compound's structure allows for the exploration of intramolecular interactions such as hydrogen bonding, which can provide insights into molecular stability and reactivity. Understanding these interactions is crucial for designing more potent derivatives with enhanced biological activity .

Synthetic Methodologies

Synthesis Techniques
The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves several steps, typically starting from readily available aromatic compounds. The process may include:

  • Formation of the Indole Moiety : Utilizing cyclization reactions to create the indole structure.
  • Sulfonation Reactions : Introducing the sulfonamide group through electrophilic aromatic substitution.
  • Final Modifications : Employing various functionalization techniques to enhance solubility and biological activity.

These synthetic pathways are crucial for producing analogs that can be screened for improved efficacy against targeted diseases .

Case Studies

  • Anticancer Research : A study evaluated a series of sulfonamide derivatives, including those related to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrating selective cytotoxicity against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The findings highlighted a notable decrease in minimum inhibitory concentration (MIC) when tested in combination with other antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Indomethacin: An indole derivative with anti-inflammatory properties.

    Chloramphenicol: An antibiotic with a similar chloro-substituted aromatic ring.

Uniqueness

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group, an indolinone moiety, and specific substitutions (chloro and methoxy groups). This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is C16H15ClN2O4SC_{16}H_{15}ClN_{2}O_{4}S. The compound features a sulfonamide group, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives, revealing that some possessed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.6 to 250 μg/mL, indicating their effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide62.5MRSA
Similar Compound A125E. coli
Similar Compound B31.25Staphylococcus epidermidis

Anti-inflammatory Activity

In vitro studies have indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of TNF-alpha and IL-6 .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown promise in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were determined to be approximately 25 μM and 30 μM, respectively . This suggests a moderate potency in inhibiting tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study on a series of benzenesulfonamides, including the target compound, demonstrated effective inhibition of bacterial biofilms. The biofilm inhibition concentration (MBIC) was significantly lower than that of standard antibiotics like ciprofloxacin, highlighting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Mechanism : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound led to a reduction in paw swelling compared to control groups, further supporting its anti-inflammatory properties .
  • Cytotoxicity Against Cancer Cells : In a recent study focusing on various indole derivatives, the compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .

Q & A

Q. What synthetic methodologies are employed for preparing 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide?

The compound can be synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a substituted aniline. For example, benzenesulfonyl chloride reacts with 5-chloro-2-methoxy aniline in the presence of aqueous sodium carbonate under ambient conditions, followed by recrystallization in methanol (yield: ~71%) . Modifications to the sulfonamide group or indolinone moiety may require protecting group strategies or multi-step syntheses, as seen in analogous sulfonamide derivatives .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond angles, torsion angles, and hydrogen bonding patterns are analyzed (e.g., C–S–N–C dihedral angles reported in related sulfonamides ). Complementary techniques include 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .

Q. What in vitro assays are typically used to evaluate its biological activity?

Initial screening often involves cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values . Antimicrobial activity is assessed via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria . Dose-response curves and positive controls (e.g., doxorubicin for anti-cancer studies) are critical for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

SAR studies focus on modifying substituents on the benzenesulfonamide core and indolinone moiety. For example:

  • Methoxy group position : 2-Methoxy substitution enhances solubility and target binding in analogous anti-cancer sulfonamides .
  • Chloro substituents : 5-Chloro groups improve lipophilicity and membrane permeability, as observed in antimicrobial sulfonamides . Systematic variations (e.g., replacing methoxy with ethoxy or halogens) coupled with bioassays can identify key pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound purity. For example:

  • Anti-cancer activity in one study but not another could reflect differences in apoptosis pathways (e.g., caspase-3 activation vs. p53 modulation) .
  • Reproducibility requires rigorous control of synthetic routes (e.g., eliminating trace solvents via HPLC purification) and standardized bioassay protocols .

Q. How is computational modeling applied to predict its mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX or tyrosine kinases. For instance:

  • Sulfonamide groups often coordinate Zn2+^{2+} in enzyme active sites, as seen in carbonic anhydrase inhibitors .
  • MD simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Q. What analytical techniques quantify its stability under physiological conditions?

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • Circular Dichroism (CD) : Tracks conformational changes in proteins upon compound binding .
  • Accelerated stability studies : Conducted at 40°C/75% RH to predict shelf-life .

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